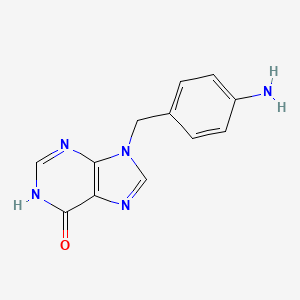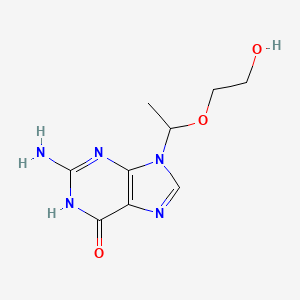![molecular formula C14H18N2O2 B11868356 5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11868356.png)
5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1’-methylspiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features an indoline and piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1’-methylspiro[indoline-3,4’-piperidin]-2-one typically involves the reaction of indoline derivatives with piperidine derivatives under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1’-methylspiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1’-methylspiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-tumor properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1’-methylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with proteins involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1’-methylspiro[indoline-3,4’-piperidine]: This compound shares a similar core structure but lacks the methoxy group.
5-Methoxy-1,3,3-trimethylspiro[indoline-2,3’-[3H]naphtho[2,1-b]pyran]: This compound has a different spirocyclic structure but includes the methoxy group.
Uniqueness
5-Methoxy-1’-methylspiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H18N2O2 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
5-methoxy-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C14H18N2O2/c1-16-7-5-14(6-8-16)11-9-10(18-2)3-4-12(11)15-13(14)17/h3-4,9H,5-8H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
NUOATCLREIKYDA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)C3=C(C=CC(=C3)OC)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


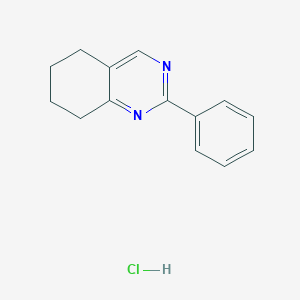

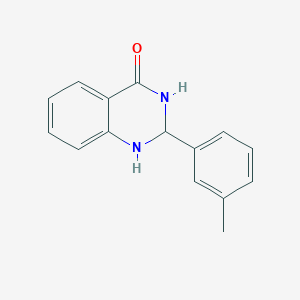
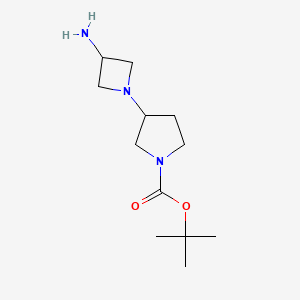
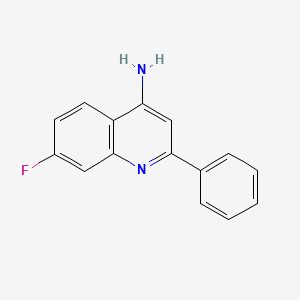
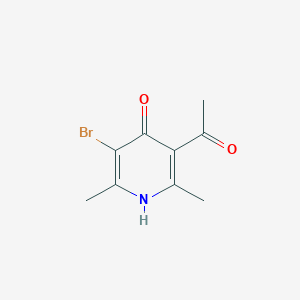
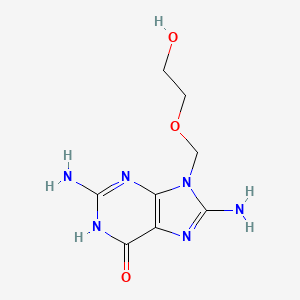

![6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11868336.png)
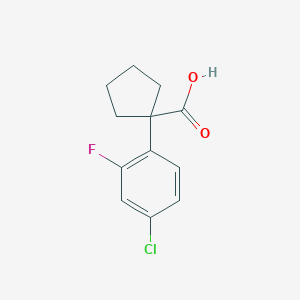

![[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid](/img/structure/B11868348.png)
